

Head-to-Head Comparison of Aurora A Inhibitors in Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

The Aurora A kinase, a key regulator of mitotic progression, is a validated target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers, driving research into potent and selective inhibitors. This guide provides a head-to-head comparison of three prominent Aurora A inhibitors currently in clinical development: Alisertib (MLN8237), LY3295668, and VIC-1911.

Biochemical Potency and Selectivity

A critical aspect of Aurora A inhibitor development is achieving high potency against the target kinase while maintaining selectivity, particularly over the closely related Aurora B kinase. Inhibition of Aurora B can lead to distinct and often more severe toxicities, such as polyploidy. The following table summarizes the in vitro potency and selectivity of the three inhibitors.



Inhibitor	Target	IC50 / Ki (nM)	Selectivity (Aurora B / Aurora A)
Alisertib (MLN8237)	Aurora A	1.2[1]	>200-fold[1]
Aurora B	396.5[1]		
LY3295668	Aurora A	1.12 (IC50) / 0.8 (Ki) [2]	~1348-fold (based on IC50)
Aurora B	1510 (IC50) / 1038 (Ki)[2]		
VIC-1911	Aurora A	1.0 (IC50)[3]	95-fold[3]
Aurora B	95 (IC50)[3]		

Clinical Efficacy and Safety Profile

The clinical development of these inhibitors has provided valuable insights into their therapeutic potential and associated toxicities. The following tables summarize key clinical data from monotherapy and combination therapy trials.

Monotherapy Clinical Trial Data



Inhibitor	Cancer Type(s)	Key Efficacy Results	Common Adverse Events (Grade ≥3)
Alisertib (MLN8237)	Relapsed/Refractory Peripheral T-Cell Lymphoma	ORR: 33%[4]	Neutropenia, thrombocytopenia, anemia, stomatitis
Endocrine-Resistant Advanced Breast Cancer	ORR: 19.6%, mPFS: 5.6 months[5]	Neutropenia (41.8%), anemia (13.2%)[5]	
Platinum- Resistant/Refractory Ovarian Cancer	ORR: 10%, Durable SD in 19%[2]	Neutropenia (42%), leukopenia (23%), stomatitis (19%), thrombocytopenia (19%)[2]	<u> </u>
LY3295668	Locally Advanced or Metastatic Solid Tumors (Phase 1)	DCR: 69% (9 patients with stable disease)[6]	Mucositis, diarrhea, neutropenia[6]
VIC-1911	KRAS G12C-Mutant NSCLC (Monotherapy Arm)	Data from the monotherapy arm of the Phase 1a/1b trial (NCT05374538) are not yet fully reported. [5][7][8]	Not yet reported for monotherapy.

Combination Therapy Clinical Trial Data

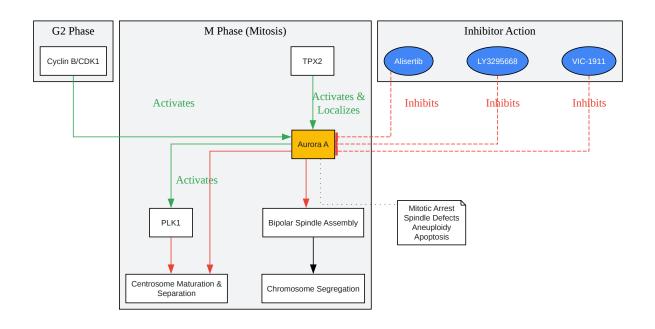


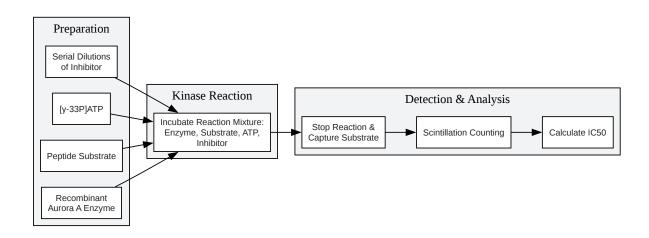
Inhibitor	Combination Partner(s)	Cancer Type	Key Efficacy Results
Alisertib (MLN8237)	Paclitaxel	Small-Cell Lung Cancer	Median PFS: 101 days (vs. 66 days with placebo + paclitaxel)
VIC-1911	Osimertinib	TKI-Resistant, EGFR- Mutant NSCLC	Osimertinib-naïve: ORR 50%, 6m PFS rate 70.0%; Osimertinib-resistant: ORR 0%, DCR 53.8%, 6m PFS rate 38.5%[9]
VIC-1911	Sotorasib	KRAS G12C-Mutant NSCLC	Preclinical data shows synergy.[7][8][10] Clinical data from the combination arm of NCT05374538 is emerging.[5][7][8]

Signaling Pathway and Mechanism of Action

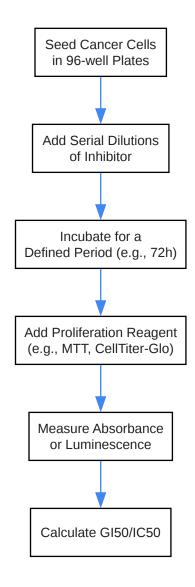
Aurora A is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. Its functions include centrosome maturation and separation, and the formation and stability of the bipolar spindle. Overexpression of Aurora A can lead to genomic instability and tumorigenesis.











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